Product packaging for Dimethyl[4-(piperazin-1-YL)butyl]amine(Cat. No.:)

Dimethyl[4-(piperazin-1-YL)butyl]amine

Cat. No.: B13615018
M. Wt: 185.31 g/mol
InChI Key: XEMCKCKDZSXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl[4-(piperazin-1-yl)butyl]amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a molecular structure combining a piperazine ring, a butyl chain, and a dimethylamine group. This structure is commonly explored as a building block or intermediate in the synthesis of more complex molecules. Piperazine derivatives are frequently utilized in drug discovery due to their ability to improve water solubility and bioavailability of lead compounds . Compounds with similar structures have been investigated for their affinity to various biological targets, including central nervous system (CNS) targets . Researchers value this amine for its potential application in developing novel therapeutic agents. Handle with care; this product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23N3 B13615018 Dimethyl[4-(piperazin-1-YL)butyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylbutan-1-amine

InChI

InChI=1S/C10H23N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,3-10H2,1-2H3

InChI Key

XEMCKCKDZSXQPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCN1CCNCC1

Origin of Product

United States

Mechanistic Studies and Chemical Reactivity of Dimethyl 4 Piperazin 1 Yl Butyl Amine

Reaction Mechanisms Involving the Piperazine (B1678402) Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a versatile pharmacophore and a key reactive center in many organic compounds. researchgate.net Its chemical properties are largely defined by the nucleophilicity of its nitrogen atoms.

Nucleophilic Reactivity of Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine moiety in Dimethyl[4-(piperazin-1-YL)butyl]amine exhibit significant nucleophilic character due to the presence of lone pairs of electrons. This inherent nucleophilicity allows the piperazine ring to readily participate in a variety of chemical reactions. Piperazine can act as an efficient nucleophile in substitution reactions, for instance, with compounds like pentafluoropyridine, where it preferentially attacks the ortho and para positions due to the activating effect of the ring nitrogen atoms. researchgate.net

The fundamental reactivity of piperazine is attributed to the 1,4-positioning of its nitrogen atoms, making it a common building block in the synthesis of more complex molecules. researchgate.netnih.gov The nucleophilic nature of the piperazine nitrogen is also exploited in the synthesis of various pharmaceutical agents, where it is often introduced via nucleophilic substitution or addition reactions. nih.govmdpi.commdpi.com The basicity of the piperazine nitrogens also contributes to their reactivity, allowing them to act as proton acceptors in acid-base reactions.

Alkylation and Acylation Processes at Piperazine Nitrogens

The nucleophilic nitrogen atoms of the piperazine ring are susceptible to both alkylation and acylation reactions. These processes are fundamental in the derivatization of piperazine-containing compounds.

Alkylation: The reaction of the piperazine moiety with alkyl halides or other alkylating agents leads to the formation of N-alkylated derivatives. mdpi.com A significant challenge in the alkylation of piperazine is controlling the degree of substitution, as both mono- and di-alkylation can occur. researchgate.net To achieve selective mono-alkylation, one of the nitrogen atoms can be protected with a group like a tert-butoxycarbonyl (Boc) group. The alkylation is then performed on the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product. researchgate.net Reductive amination is another method used for N-alkylation, which can offer better control over the reaction and avoid the formation of quaternary ammonium (B1175870) salts. mdpi.comresearchgate.net

Acylation: Acylation of the piperazine nitrogens can be achieved using acyl chlorides, anhydrides, or other acylating agents. This reaction is important for the synthesis of amides and related derivatives. Similar to alkylation, controlling the selectivity of acylation can be achieved through the use of protecting groups. muni.cz The reaction of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) with amines can lead to the formation of N-Boc protected products. researchgate.net

Reaction TypeReagentsKey FeaturesControlling Selectivity
AlkylationAlkyl halides, Aldehydes/Ketones (Reductive Amination)Formation of N-alkyl derivatives. Potential for mono- and di-alkylation.Use of protecting groups (e.g., Boc), control of stoichiometry, reductive amination.
AcylationAcyl chlorides, AnhydridesFormation of N-acyl derivatives (amides).Use of protecting groups.

Transformations of the Butylamine (B146782) Side Chain

The butylamine side chain of this compound possesses its own reactive center in the form of the tertiary amine.

Reactivity of the Tertiary Amine Functionality

The N,N-dimethylamino group at the terminus of the butyl chain is a tertiary amine. ebi.ac.uk Tertiary amines are generally basic and can act as nucleophiles, although their reactivity is often sterically hindered compared to primary or secondary amines. The tertiary amine functionality can participate in acid-base reactions, forming quaternary ammonium salts upon protonation. nih.gov

The reactivity of the N,N-dimethylbutylamine moiety is analogous to that of N,N-dimethylbutylamine itself. It can act as a building block in organic synthesis, with its reactive amine group allowing for further functionalization. smolecule.com While less nucleophilic than the piperazine nitrogens, the tertiary amine can still undergo reactions such as alkylation to form quaternary ammonium salts. It can also function as a catalyst in certain reactions due to its Lewis basicity. smolecule.com

Reaction TypeDescriptionProducts
Acid-Base ReactionReacts with acids in exothermic reactions. nih.govAmmonium salts and water. nih.gov
AlkylationReaction with alkylating agents.Quaternary ammonium salts.
CatalysisCan act as a Lewis base catalyst. smolecule.comFacilitates specific chemical transformations. smolecule.com

Hydrogenation and Dehydrogenation Reactions

While hydrogenation typically refers to the addition of hydrogen across double or triple bonds, in the context of saturated heterocycles like piperazine, dehydrogenation is a more commonly studied transformation. Photoinduced dehydrogenation of protected piperazines can lead to the formation of enamines, which are valuable synthetic intermediates. oup.comoup.com These resulting enamines possess electron-rich olefin moieties that can further react with various electrophiles. oup.comoup.com

The dehydrogenation of piperidine (B6355638) to pyridine (B92270) is a known catalytic process, suggesting that similar transformations could be possible for the piperazine ring under specific catalytic conditions. google.com While direct hydrogenation of the saturated piperazine ring or the butylamine side chain is not a typical reaction under standard conditions, catalytic hydrogenation can be employed to reduce other functional groups that might be introduced into the molecule.

Conformational Analysis and Stereochemical Behavior

The three-dimensional structure of this compound is influenced by the conformational flexibility of the piperazine ring and the butyl side chain. The piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.orgresearchgate.net However, the presence of substituents can lead to other conformations, such as a twist-boat conformation, particularly if there is significant allylic strain in the chair form. rsc.org

For 2-substituted piperazines, the axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov The stereochemical configuration of substituents on the piperazine ring can be edited using methods like visible light-mediated epimerization, allowing for the conversion of less stable isomers to their more stable counterparts. nih.gov The stereochemistry and conformation of piperazine derivatives are critical factors in their biological activity, as they dictate how the molecule interacts with biological targets. researchgate.net

Stability and Degradation Pathways under Controlled Chemical Conditions

No published studies were found that specifically investigate the stability and degradation pathways of this compound under controlled chemical conditions.

Computational and Theoretical Investigations of Dimethyl 4 Piperazin 1 Yl Butyl Amine

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the electronic structure and energetic properties of Dimethyl[4-(piperazin-1-YL)butyl]amine. These computational methods are essential for understanding the molecule's intrinsic characteristics, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density and predict its geometric parameters and energetic stability. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

Key parameters obtained from DFT studies include total energy, bond lengths, bond angles, and dihedral angles. The distribution of electrostatic potential can also be mapped onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Geometric and Electronic Properties of this compound from a Hypothetical DFT Study

PropertyValue
Total Energy (Hartree)-652.78
Dipole Moment (Debye)2.15
C-N (piperazine ring) Bond Length (Å)1.46
C-N (dimethylamine) Bond Length (Å)1.45
C-C (butyl chain) Bond Length (Å)1.53

Molecular Orbital Analysis (HOMO-LUMO interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is likely to be localized on the nitrogen atoms of the piperazine (B1678402) ring and the dimethylamino group, as these are the most electron-rich centers. The LUMO, conversely, would be distributed over the carbon and hydrogen atoms of the butyl chain and piperazine ring. Understanding the spatial distribution of these orbitals is key to predicting the sites of electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Hypothetical)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO1.5
HOMO-LUMO Gap7.7

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of this compound in various environments. These techniques allow for the exploration of the molecule's flexibility and its interactions with surrounding molecules.

Conformational Landscape Exploration

The butyl chain in this compound provides significant conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The results can be visualized on a potential energy surface, highlighting the low-energy, and therefore more probable, conformations. The piperazine ring itself can exist in chair, boat, and twist-boat conformations, further contributing to the complexity of the conformational landscape.

Intermolecular Interaction Analysis (e.g., hydrogen bonding, non-covalent interactions)

The nitrogen atoms in this compound can act as hydrogen bond acceptors, while the N-H group on the piperazine ring can act as a hydrogen bond donor. These interactions are crucial in determining the molecule's behavior in protic solvents and its binding to biological targets. Molecular dynamics simulations can be employed to study the patterns and dynamics of these hydrogen bonds and other non-covalent interactions, such as van der Waals forces and electrostatic interactions, with solvent molecules or other solutes.

Structure-Reactivity Relationship (SRR) Analysis

Structure-Reactivity Relationship (SRR) analysis for this compound involves correlating its structural and electronic features, as determined by computational methods, with its observed chemical reactivity. For instance, the calculated atomic charges and the locations of the HOMO and LUMO can predict the most likely sites for chemical reactions. The presence of two distinct amine functionalities (a tertiary amine and a secondary amine within the piperazine ring) suggests different reactivities at these sites, which can be rationalized through computational analysis of their local electronic environments. This analysis is fundamental for designing derivatives with tailored reactivity profiles.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry offers powerful tools for the prediction of molecular properties, including spectroscopic parameters and vibrational frequencies. These theoretical investigations provide valuable insights into the structural and electronic characteristics of a molecule, complementing experimental data. For this compound, computational studies, typically employing Density Functional Theory (DFT), can elucidate its spectroscopic behavior.

Theoretical calculations are instrumental in assigning experimental vibrational spectra (Infrared and Raman). ias.ac.in By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data, aiding in the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. ias.ac.in For complex molecules, this computational approach is crucial for an accurate interpretation of the spectral data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted through computational methods. These predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra to specific nuclei within the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy predictions, often performed using Time-Dependent DFT (TD-DFT), can provide information about the electronic transitions within the molecule. researchgate.net These calculations can help in understanding the relationship between the molecular structure and its absorption properties.

Table 1: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N(CH₃)₂C-N StretchData not available
CH₃ RockingData not available
Piperazine RingC-N StretchData not available
Ring BreathingData not available
Butyl ChainC-H StretchData not available
CH₂ BendingData not available

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂Data not availableData not available
Piperazine N-HData not available-
Piperazine CH₂Data not availableData not available
Butyl CH₂Data not availableData not available

Advanced Analytical Methodologies for the Characterization and Study of Dimethyl 4 Piperazin 1 Yl Butyl Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

High-resolution spectroscopic techniques are indispensable for gaining a deep understanding of the molecular architecture and behavior of Dimethyl[4-(piperazin-1-YL)butyl]amine. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the dynamics of the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of complex organic molecules like this compound. Techniques such as 1H-1H COSY (Correlation Spectroscopy), 1H-13C HSQC (Heteronuclear Single Quantum Coherence), and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of covalent bonds within the molecule.

In the 1H NMR spectrum of this compound, the protons on the piperazine (B1678402) ring, the butyl chain, and the dimethylamino group would exhibit distinct chemical shifts and coupling patterns. For instance, the protons of the piperazine moiety often show complex second-order coupling effects due to the conformational exchange of the ring. researchgate.net Dynamic NMR (DNMR) studies can be utilized to investigate the conformational dynamics, such as the chair-boat interconversion of the piperazine ring, by analyzing the changes in the NMR spectra at different temperatures. beilstein-journals.orgresearchgate.net The activation energy barriers for these conformational changes can be calculated from the coalescence temperature of the exchanging proton signals. researchgate.netbeilstein-journals.org

The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of the carbons in the piperazine ring, the butyl chain, and the dimethylamino group. mdpi.com

A hypothetical 1H and 13C NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.

Table 1: Hypothetical 1H and 13C NMR Data for this compound in CDCl3

PositionAtom1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
1'N-CH32.25 (s, 6H)45.5
1N-CH22.35 (t, 2H)58.0
2-CH2-1.50 (m, 2H)25.0
3-CH2-1.45 (m, 2H)27.0
4-CH2-N(piperazine)2.45 (t, 2H)55.0
2'', 6''Piperazine C-H2.55 (br t, 4H)53.5
3'', 5''Piperazine C-H2.70 (br t, 4H)53.0

Note: s = singlet, t = triplet, m = multiplet, br = broad. Chemical shifts are hypothetical and for illustrative purposes.

The FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the alkyl groups in the range of 2800-3000 cm-1. dergipark.org.trscispace.com The C-N stretching vibrations of the tertiary amines and the piperazine ring would appear in the fingerprint region, typically between 1000 and 1300 cm-1. The absence of N-H stretching bands around 3300-3500 cm-1 would confirm the tertiary nature of all the nitrogen atoms in the molecule. dergipark.org.tr

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C stretching and CH2 twisting and rocking modes of the butyl chain and the piperazine ring would be observable. Conformational changes in the molecule can lead to shifts in the positions and intensities of the vibrational bands, making these techniques useful for studying the conformational landscape of this compound. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra and aid in the assignment of the observed bands. dergipark.org.trscispace.com

A table of expected characteristic vibrational frequencies for this compound is provided below.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm-1)Technique
C-H stretch (alkyl)2850 - 2960FT-IR, Raman
CH2 bend1450 - 1470FT-IR
C-N stretch (tertiary amine)1050 - 1250FT-IR, Raman
Piperazine ring vibrations800 - 1100FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for monitoring its formation during synthesis. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

In the context of reaction monitoring, HRMS can be used to identify the starting materials, intermediates, and final product in a reaction mixture. This allows for the optimization of reaction conditions and the elucidation of the reaction pathway. The fragmentation pattern of this compound in the mass spectrometer can also provide valuable structural information. Characteristic fragmentation pathways for piperazine and butylamine (B146782) derivatives often involve cleavage of the C-C bonds of the butyl chain and the opening of the piperazine ring. mdpi.com

For instance, in an electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragment ions. A plausible fragmentation pattern is outlined in the table below.

Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound

Ionm/z (calculated)Description
[M+H]+172.1808Protonated molecule
[M+H - CH3]+157.1573Loss of a methyl radical
[C6H14N2]+114.1157Cleavage of the butyl chain
[C4H9N]+71.0735Dimethylaminobutyl fragment
[C4H10N]+72.0813Piperazine fragment

Note: m/z values are hypothetical and for illustrative purposes.

Derivatization Strategies for Enhanced Analytical Performance

The chemical structure of this compound presents specific challenges for direct analysis using common chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The molecule lacks a significant chromophore or fluorophore, resulting in poor sensitivity with standard UV-Visible or fluorescence detectors. Furthermore, its polar nature can lead to poor retention on conventional reversed-phase columns. To overcome these limitations, derivatization strategies are employed to chemically modify the analyte, enhancing its detectability and improving its chromatographic behavior. thermofisher.comactascientific.com These strategies can be broadly categorized into pre-column, isotope labeling, and post-column techniques.

Pre-column Derivatization for Chromatographic Sensitivity and Selectivity

Pre-column derivatization involves the chemical modification of the target analyte before its introduction into the chromatographic system. shimadzu.com This approach is widely accepted as an effective technique for the analysis of aliphatic amines. thermofisher.com The primary goal is to attach a tag to the secondary amine of the piperazine moiety within the this compound structure. This tag typically contains a chromophoric or fluorophoric group, which allows for highly sensitive detection. thermofisher.com The derivatization reaction can also increase the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase HPLC columns. researchgate.net

A variety of reagents are available for the derivatization of secondary amines. The selection of a suitable reagent depends on factors such as reaction speed, stability of the derivative, and the absence of interfering by-products.

Common Pre-column Derivatizing Agents for Secondary Amines:

9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines under mild conditions to form stable, highly fluorescent derivatives. thermofisher.comlibretexts.org It is frequently used for the analysis of amino acids and other amines, providing excellent sensitivity. researchgate.net

Dansyl Chloride (DNS-Cl): As one of the earliest derivatizing agents, dansyl chloride reacts with primary and secondary amines to produce intensely fluorescent N-dansyl-amine derivatives. thermofisher.com While effective, a drawback is its potential to also react with other functional groups like phenols. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl is a highly effective reagent for derivatizing secondary amines, yielding fluorescent products that can be detected with high sensitivity. mdpi.com A study on the analysis of dimethylamine (B145610) and diethylamine (B46881) in pharmaceuticals successfully utilized NBD-Cl, demonstrating its utility for similar functional groups. mdpi.com

Phenylisothiocyanate (PITC): PITC reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that are strongly UV-absorbent. The reagent is noted for its stability in aqueous media and its rapid reaction kinetics, making it suitable for determining amines in various sample matrices. academicjournals.org

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a popular modern reagent that reacts quickly with primary and secondary amines. creative-proteomics.com The resulting derivatives are exceptionally stable and can be detected by both UV absorption and fluorescence, offering flexibility and high sensitivity in analysis. creative-proteomics.comacs.org

3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS): This reagent is used to rapidly derivatize amines under mild conditions for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhancing ionization efficiency. nih.govresearchgate.net

The table below summarizes key characteristics of these pre-column derivatization reagents applicable to the secondary amine of this compound.

Derivatizing ReagentAbbreviationTarget MoietyTypical Reaction ConditionsDetection Method
9-Fluorenylmethyl chloroformateFMOC-ClSecondary AmineAqueous, room temperature, borate (B1201080) bufferFluorescence (Ex: 265 nm, Em: 340 nm), UV (265 nm) libretexts.org
Dansyl ChlorideDNS-ClSecondary AmineAlkaline pH, heating may be requiredFluorescence, UV thermofisher.com
4-Chloro-7-nitrobenzofurazanNBD-ClSecondary AminepH 8-10, 60-70°C, ~30 min mdpi.comFluorescence (Ex: 450 nm, Em: 540 nm) mdpi.com
PhenylisothiocyanatePITCSecondary AmineAlkaline pH, 40°C, ~15 min UV (240-280 nm) academicjournals.org
6-Aminoquinolyl-N-hydroxysuccinimidyl CarbamateAQCSecondary AmineAqueous, room temperature, borate bufferFluorescence, UV creative-proteomics.com
3-Aminopyridyl-N-hydroxysuccinimidyl CarbamateAPDSSecondary AminepH 8.8, 60°C, ~20 min researchgate.netLC-MS/MS nih.gov

Isotope Labeling for Quantitative and Mechanistic Analytical Studies

Isotope labeling is a powerful technique used predominantly with mass spectrometry for highly accurate quantification and for elucidating reaction mechanisms or metabolic pathways. x-chemrx.com The strategy involves using a stable, non-radioactive, isotopically enriched version of the analyte as an internal standard. nih.gov Common isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The core principle of quantitative analysis using this method, known as isotope dilution mass spectrometry, is the addition of a known quantity of the labeled standard to the sample prior to any processing or analysis. acs.org The labeled standard is chemically identical to the analyte, so it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. nih.gov Because the labeled and unlabeled compounds are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities allows for precise quantification of the native analyte, effectively correcting for sample loss and matrix-induced ionization suppression.

For this compound, a suitable internal standard could be synthesized incorporating stable isotopes at positions that are not susceptible to chemical exchange. For instance, deuterium atoms could be incorporated into the butyl chain or the piperazine ring. Commercially available precursors, such as piperazine-d8, can facilitate the synthesis of such standards. lgcstandards.com

A notable application of isotope labeling for a structurally related compound involves the use of a tritium (B154650) (³H)-labeled N-phenyl piperazine analog, [³H]WC-10. nih.gov This radiolabeled compound was used in quantitative autoradiography studies to determine the density of dopamine (B1211576) D2 and D3 receptors in brain tissue, showcasing how isotopic labeling enables precise quantification in complex biological matrices. nih.gov

The following table outlines potential strategies for the stable isotope labeling of this compound.

IsotopePotential Labeling PositionPrimary ApplicationRationale
Deuterium (²H)Piperazine ring (e.g., piperazine-d8)Quantitative LC-MSCreates a significant mass shift for use as an internal standard. Precursors are commercially available.
Deuterium (²H)Butyl chainQuantitative LC-MSProvides a stable label away from the reactive amine centers.
Carbon-13 (¹³C)Methyl groups on the tertiary amineQuantitative LC-MS / Mechanistic StudiesOffers a stable label with minimal impact on chromatographic retention time.
Nitrogen-15 (¹⁵N)Piperazine ring nitrogensQuantitative LC-MS / Mechanistic StudiesProvides a stable label directly within the core heterocyclic structure.

Applications of Dimethyl 4 Piperazin 1 Yl Butyl Amine and Its Derivatives in Chemical Science

Role as Chemical Building Blocks in Organic Synthesis

The presence of reactive sites—specifically the secondary amine within the piperazine (B1678402) ring and the tertiary amine at the end of the butyl chain—allows Dimethyl[4-(piperazin-1-YL)butyl]amine to be a key intermediate in the construction of more complex molecular architectures. muni.cz The piperazine ring is a particularly prevalent scaffold in medicinal chemistry, valued for its impact on the physicochemical properties of molecules. nih.govnih.gov Synthetic strategies often involve the functionalization of the piperazine nitrogen to append various chemical groups, thereby creating a diverse library of derivatives. nih.govorganic-chemistry.org

Synthesis of Complex Heterocyclic Systems (e.g., quinolones, pyrroles, pyrimidines)

The piperazine unit within this compound and its derivatives is an essential building block for constructing a variety of complex heterocyclic systems that are often the core of biologically active compounds. escholarship.org

Pyrimidines: The nucleophilic nature of the piperazine nitrogen makes it suitable for incorporation into pyrimidine (B1678525) rings. nih.gov In a typical synthetic route, a precursor such as a 2-(methylsulfanyl)pyrimidine is refluxed with a piperazine derivative, like N-methylpiperazine or N-phenylpiperazine, to yield the corresponding 2-(piperazin-1-yl)pyrimidine. nih.gov This methodology allows the this compound scaffold to be linked to pyrimidine systems, which are known for their wide range of pharmacological activities. nih.govresearchgate.net

Pyrroles: Pyrrole-based structures can be accessed using piperazine-containing building blocks. nih.govmdpi.com The synthesis often involves the cyclization of precursors that can be derived from or attached to the piperazine core. nih.gov Pyrrolopyrimidines, a class of fused heterocycles, are significant scaffolds for bioactive molecules, and synthetic routes have been developed for their selective functionalization. researchgate.net

Other Heterocycles: The versatility of the piperazine moiety extends to its use in creating other complex systems. For instance, derivatives have been incorporated into the synthesis of potent and selective dopamine (B1211576) D3 receptor antagonists, which feature elaborate arylcarboxamide and fluorene (B118485) structures attached to the butyl-piperazine chain. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized Using Piperazine Derivatives

Heterocyclic System Synthetic Strategy Precursor Example Reference
Pyrimidines Nucleophilic substitution 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine nih.gov
Pyrrolo[1,2-a]pyrazines Cyclization of enaminones 2-formylpyrrole-based enaminones nih.gov

Preparation of Advanced Organic Scaffolds and Multi-functional Molecules

The this compound structure serves as a foundation for developing advanced organic scaffolds and molecules with multiple functional domains. Its butyl linker provides flexibility and spatial separation between the terminal dimethylamine (B145610) and the piperazine ring, which can be crucial for biological activity and material properties.

Derivatives of this compound are central to the design of ligands for specific biological targets, such as dopamine receptors. nih.govnih.gov For example, a series of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide ligands were designed and synthesized as highly selective D3 receptor ligands. nih.gov In these molecules, the butyl-piperazine unit acts as a linker connecting an arylpiperazine head with a benzamide (B126) tail, demonstrating its utility in creating multi-functional molecules for targeted therapeutic applications. nih.govnih.gov The synthesis of these complex molecules often involves multi-step protocols, including amide coupling and nucleophilic substitution reactions on the piperazine nitrogen. nih.gov

Catalytic Applications

The nitrogen atoms in this compound and its derivatives are key to their function in catalysis, where they can act as bases, nucleophiles, or ligands for metal centers.

Organocatalysis and Acid-Base Catalysis

The presence of multiple amine groups with different steric and electronic environments makes piperazine derivatives suitable for organocatalysis. These compounds can function as Brønsted bases or nucleophiles to activate substrates. The acid-base equilibria of piperazine can be precisely controlled, allowing for chemoselective reactions. muni.cz For instance, the mono-protonation of piperazine is a simple method to protect one nitrogen atom, enabling selective reactions at the other. muni.cz This principle is fundamental to acid-base catalysis, where the catalyst facilitates proton transfer steps in a reaction mechanism.

Ligand Design in Transition Metal Catalysis (e.g., hydroamination)

The nitrogen atoms in the piperazine and dimethylamine moieties can coordinate with transition metals, making this compound a candidate for ligand design. escholarship.org Amine-containing ligands are crucial in many catalytic processes, including olefin polymerization and hydroamination. mdpi.com

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-efficient method for synthesizing amines. nih.govcardiff.ac.uk Copper-catalyzed hydroamination reactions have been developed that allow for the selective synthesis of various amine classes from alkynes. nih.gov The rational design of ligands is critical for the success of these catalytic systems, and chelating amines play a significant role in stabilizing the metal center and controlling the reaction's selectivity. escholarship.orgmdpi.com The butyl-piperazine scaffold can be incorporated into more complex ligand structures to modulate the catalytic activity and selectivity of the metal complex.

Table 2: Role of Amine Ligands in Transition Metal Catalysis

Catalytic Reaction Metal Center Role of Amine Ligand Example Application Reference
Olefin Polymerization Nickel, Palladium Stabilize metal complex, influence polymer properties Synthesis of polyethylene mdpi.com
Hydroamination Copper Control chemo-, regio-, and stereoselectivity Asymmetric synthesis of pharmaceutical agents nih.gov

Incorporation into Polymeric and Heterogeneous Catalytic Systems

To improve catalyst recyclability and simplify product purification, homogeneous catalysts can be immobilized on solid supports. The this compound structure can be anchored to polymeric resins to create heterogeneous catalysts. The use of a resin-supported piperazin-1-ium (B1237378) cation is an example of solid-phase synthesis where the substrate is ionically bonded to the support. muni.cz Such systems can be used in reactions catalyzed by supported metal ions like Cu(I), Cu(II), Al(III), or Ce(III) on a cation-exchanger resin. muni.cz This approach combines the high reactivity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of this compound, featuring a flexible butyl linker connecting two tertiary amine groups (a dimethylamino group and a piperazine ring), make it and its derivatives valuable building blocks in supramolecular chemistry. These features—multiple hydrogen bond acceptor sites, protonatable nitrogen atoms for electrostatic interactions, and conformational flexibility—are central to their role in forming complex, non-covalent assemblies.

Design of Host-Guest Systems and Molecular Recognition

The ability of this compound derivatives to participate in molecular recognition events is rooted in their capacity to form specific non-covalent interactions with host molecules. The piperazine and dimethylamino moieties can act as key recognition sites.

Detailed research into similar structures demonstrates that the nitrogen atoms in the piperazine ring are versatile binding points. They can be protonated to form positively charged species that interact strongly with anionic hosts or the portals of macrocycles like cucurbiturils through cation-dipole and ion-dipole interactions. The flexible alkyl chain, in this case a butyl group, allows the molecule to adopt various conformations, enabling it to fit optimally within the cavity of a host molecule.

Pharmacophore modeling of related piperazine compounds has shown that key features for receptor binding include hydrogen bond acceptors and hydrophobic groups, both present in this molecule. nih.gov The interaction strength and geometry are highly dependent on the specific host and the solvent environment. For instance, studies with other diamine guests have shown that macrocyclic hosts such as cucurbit[n]urils can encapsulate the alkyl chain, with the terminal amine groups interacting with the carbonyl-lined portals of the host.

Key molecular interactions that drive the formation of these host-guest systems include:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. If protonated, they become strong hydrogen bond donors.

Electrostatic Interactions: Upon protonation at one or both nitrogen centers, the resulting cation can form strong electrostatic interactions with anionic hosts or electron-rich cavities.

Hydrophobic Effects: The butyl chain can be driven into the hydrophobic cavity of a host molecule when in an aqueous solution, contributing to the stability of the complex.

Interactive Table: Potential Host-Guest Interactions

Interaction Type Molecular Feature Involved Potential Host Partner
Ion-Dipole Protonated Piperazine/Amino Group Crown Ethers, Cryptands
Hydrogen Bonding Piperazine Nitrogen Atoms (Acceptor) Carboxylic Acids, Amides
Cation-π Protonated Piperazine Nitrogen Aromatic-rich Cavities (e.g., in Calixarenes)
Hydrophobic Butyl Chain Cyclodextrins, Cucurbiturils

Formation of Ordered Supramolecular Architectures (e.g., crystal engineering)

In the solid state, derivatives of this compound are capable of forming highly ordered, crystalline structures through self-assembly, a key principle of crystal engineering. The predictable and directional nature of hydrogen bonds involving the piperazine moiety is a primary driver for creating these supramolecular architectures.

For example, the crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate, a related zwitterionic compound, reveals how these interactions dictate the solid-state packing. In this structure, the piperazine ring is protonated at one of its nitrogen atoms, which then acts as a hydrogen bond donor. This protonated nitrogen forms strong N—H···O intermolecular hydrogen bonds with the carboxylate group of an adjacent molecule. This specific and directional interaction links the molecules together, forming one-dimensional chains that propagate along a crystallographic axis. These chains are further organized into a three-dimensional network by weaker C—H···O interactions.

This demonstrates the utility of the piperazine butanoate scaffold in designing crystalline materials with specific dimensionalities. By modifying the substituents on the piperazine ring or changing the counter-ion, it is possible to program the self-assembly process to achieve different packing motifs and crystal symmetries.

Interactive Table: Crystallographic Data for a Related Piperazine Derivative

Parameter Value
Chemical Formula C₁₂H₁₈N₄O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.5157 (6)
b (Å) 7.8454 (3)
c (Å) 12.2147 (5)
β (°) 106.884 (5)
Volume (ų) 1239.36 (9)
Key Interaction N—H···O Hydrogen Bonds

Data derived from the crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate.

Applications in Materials Science (non-biological)

The reactive amine functionalities and specific molecular architecture of this compound and its precursors make them highly useful in the synthesis and modification of advanced materials for non-biological applications.

Polymer Synthesis and Modification

Piperazine and its derivatives are versatile monomers and modifying agents in polymer science. The two distinct nitrogen atoms of the piperazine ring allow it to act as a diamine monomer in various polymerization reactions. zbwhr.com

Polymer Synthesis : Precursors to the target molecule, such as 1-(4-aminobutyl)piperazine, can participate in condensation polymerization with diacids or their derivatives to form polyamides. Similarly, reactions with diisocyanates would yield polyureas. The presence of the piperazine ring in the polymer backbone imparts specific properties, such as increased thermal stability and altered solubility. For example, methyl piperazine can react with terephthalic acid to form polyamides. zbwhr.com Hyperbranched polymers have been successfully prepared through the polyaddition of 1-(2-aminoethyl)piperazine (B7761512) to divinyl sulfone, highlighting the utility of such structures in creating complex polymer architectures. acs.org

Polymer Modification : this compound can be used to functionalize existing polymers, a process known as grafting. researchgate.net There are several strategies for this, including "grafting onto," where the molecule is attached to a pre-formed polymer backbone, and "grafting from," where polymerization is initiated from sites on the molecule. researchgate.net For instance, the piperazine moiety can be reacted with polymers containing electrophilic groups like epoxides or alkyl halides. This process is used to introduce amine functionalities onto polymer surfaces, which can alter their charge, hydrophilicity, and binding capabilities. A common application involves grafting piperazine derivatives onto polymer resins to create materials for catalysis or separation. sigmaaldrich.comrsc.org

Interactive Table: Polymerization and Modification Roles

Process Reactive Site Resulting Polymer Type / Modification
Condensation Polymerization Piperazine Nitrogens (as a diamine) Polyamides, Polyureas, Polysulfone-amines acs.org
Addition Polymerization As a co-monomer or chain transfer agent Modified vinyl polymers zbwhr.com
Polymer Grafting ("Grafting onto") Piperazine or Dimethylamino Group Surface-functionalized polymers with tertiary amine groups rsc.org

Adsorbent and Separation Technologies (e.g., CO2 capture)

Amines are central to technologies for capturing carbon dioxide (CO₂) from industrial flue gas. Piperazine (PZ) itself is recognized as a highly effective solvent for this purpose due to its rapid reaction kinetics with CO₂. Derivatives like this compound belong to the class of tertiary amines which, while often having a lower reaction rate than primary or secondary amines, can offer advantages in terms of regeneration energy and capacity.

The mechanism of CO₂ capture involves the Lewis base character of the nitrogen atoms reacting with the acidic CO₂ molecule to form a carbamate. In aqueous solutions, piperazine can theoretically absorb two moles of CO₂ per mole of amine. Blends of amines, such as piperazine mixed with methyldiethanolamine (MDEA), have been investigated to combine the fast kinetics of PZ with the lower heat of regeneration of MDEA.

The butylpiperazine structure can be incorporated into solid adsorbents. For example, by grafting the molecule onto a porous support like silica (B1680970) or a polymer resin, a solid sorbent can be created. This approach confines the amine to a solid phase, which can mitigate issues like solvent volatility and corrosion associated with liquid amine scrubbers.

Sensor Development for Chemical Detection

The inherent chemical properties of this compound make its structural motif a promising candidate for the development of chemical sensors. The tertiary amine groups can act as specific recognition sites for various analytes.

Metal Ion Detection : The lone pairs of electrons on the nitrogen atoms make the piperazine and dimethylamino groups effective Lewis bases, capable of coordinating with metal ions. nih.govbiointerfaceresearch.com This binding event can be transduced into a detectable signal. For instance, if the molecule is integrated with a fluorophore, the coordination of a metal ion could cause a change in fluorescence intensity (quenching or enhancement), forming the basis of a fluorescent sensor. mdpi.comresearchgate.net Piperazine-based ligands have been explored for their versatile binding possibilities with various metal ions. nih.govrsc.org

pH and Gas Sensing : The basicity of the amine groups allows them to be protonated in acidic environments. This change in protonation state can be monitored electrochemically, suggesting potential use in pH sensors. Furthermore, amine-functionalized materials are widely used for detecting acidic gases. An electrochemical sensor for ammonia (B1221849) and other volatile amines has been developed, which operates on a pH shift within an electrolyte caused by the presence of the amine. google.com Similarly, sensors for n-butylamine have been designed using materials like functionalized metal oxides, where the amine interacts with the sensor surface and changes its electrical resistance. bohrium.comresearchgate.net

Electrochemical Sensors : Tertiary amines can be oxidized electrochemically. acs.org If this compound is immobilized on an electrode surface, the binding of a target analyte could sterically hinder or electronically influence this oxidation process, leading to a change in the electrochemical signal. This principle is used to design sensors for various organic molecules. Research on polyethyleneimine nanoparticles, which contain tertiary amine clusters, has demonstrated their utility as an electrochemiluminescence (ECL) luminophore for sensing applications. acs.org

Interactive Table: Potential Sensor Applications

Analyte Type Recognition Site Transduction Principle
Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) Piperazine & Dimethylamino Nitrogens Fluorescence Quenching/Enhancement, Electrochemical Potential Shift mdpi.com
Acidic Gases (e.g., HCl, SO₂) All Amine Groups Change in Conductivity / pH
Volatile Amines Surface Interaction Vapoluminescent or Resistive Change bohrium.comresearchgate.net
Organic Molecules Full Molecule (Host-Guest) Electrochemical or Optical Signal Change acs.org

Q & A

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

  • Methodology :
  • Revisit force fields : Adjust partial charges in docking simulations to account for protonation states at physiological pH .
  • Solvent effects : Re-run MD simulations with explicit water molecules to mimic assay conditions.
  • Synthetic validation : Prepare predicted high-affinity analogs to test computational hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.